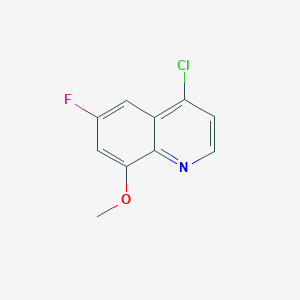

4-Chloro-6-fluoro-8-methoxyquinoline

Description

4-Chloro-6-fluoro-8-methoxyquinoline is a halogenated quinoline derivative with a molecular formula of C₁₀H₆ClFNO. Its structure features a quinoline core substituted with chlorine at position 4, fluorine at position 6, and a methoxy group at position 6. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

4-chloro-6-fluoro-8-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJKVDRTGVXOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C(C=CN=C12)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-8-methoxyquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of substituted anilines and aldehydes, followed by cyclization in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-8-methoxyquinoline undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization and cycloaddition: These reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides.

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can produce quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

4-Chloro-6-fluoro-8-methoxyquinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antimalarial activities.

Industry: Utilized in the development of materials such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-8-methoxyquinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-6-fluoro-8-methoxyquinoline with structurally related quinoline derivatives, focusing on substituent positions, synthesis, and key properties:

Structural and Electronic Differences

- Substituent Positions: Chlorine at position 4 (as in this compound) enhances electrophilicity at the quinoline core, facilitating nucleophilic aromatic substitution. In contrast, 8-Chloro-6-fluoroquinoline places chlorine at position 8, altering electron distribution and reactivity . Methoxy vs. Ethoxy Groups: The methoxy group (OCH₃) in this compound provides steric hindrance and moderate electron-donating effects, while ethoxy (OCH₂CH₃) in 4-Chloro-6-ethoxyquinoline increases lipophilicity .

Key Research Findings

Electronic Effects : Fluorine at position 6 increases electronegativity, enhancing binding to biological targets (e.g., DNA gyrase in bacteria) .

Thermal Stability: Methoxy-substituted quinolines (e.g., 4-Chloro-6,7-dimethoxyquinoline) exhibit higher melting points (~403 K) compared to non-methoxy analogs, suggesting improved thermal stability .

Synthetic Versatility: Ethyl ester derivatives (e.g., Ethyl this compound-3-carboxylate) serve as intermediates for carboxylate-containing drugs, enabling further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.